molecular formula C18H16N2O3S B3405472 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide CAS No. 1358901-42-4

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B3405472
CAS No.: 1358901-42-4
M. Wt: 340.4
InChI Key: GWYBJLFKRPYHCY-UHFFFAOYSA-N
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Description

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is known for its diverse biological activities and is often found in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophen-2-ylmethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles

Major Products Formed

    Oxidation: Formation of quinoline-3-carboxylic acid derivatives

    Reduction: Formation of 4-hydroxy-1,2-dihydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its pharmacological properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with DNA and proteins, leading to various biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler compound with a similar core structure but lacking the additional functional groups.

    4-hydroxyquinoline: Similar structure but without the prop-2-en-1-yl and thiophen-2-ylmethyl groups.

    2-oxo-1,2-dihydroquinoline: Lacks the hydroxyl group and the additional substituents.

Uniqueness

4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

4-hydroxy-2-oxo-1-prop-2-enyl-N-(thiophen-2-ylmethyl)quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-2-9-20-14-8-4-3-7-13(14)16(21)15(18(20)23)17(22)19-11-12-6-5-10-24-12/h2-8,10,21H,1,9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWYBJLFKRPYHCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
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4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
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4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
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4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 5
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4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide
Reactant of Route 6
4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-N-[(thiophen-2-yl)methyl]-1,2-dihydroquinoline-3-carboxamide

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